

Conteltinib patient selection criteria

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Compound Focus: Conteltinib

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Inclusion and Exclusion Criteria

Category	Key Criteria
Primary Diagnosis	Histologically/cytologically confirmed, advanced ALK-positive NSCLC (determined by FISH, IHC, PCR, or NGS) [1] [2]
Prior Therapy	Allowed both ALK TKI-naïve and patients who had received crizotinib previously [1] [3]
Disease Status	At least one measurable lesion per response criteria [1] [2]
Performance Status	Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 [1] [2]

| **Organ Function** | Adequate bone marrow, liver, and renal function [1] [2] -- Creatinine clearance ≥ 60 mL/min [1] [2] -- Left ventricular ejection fraction (LVEF) $\geq 50\%$ [1] [2] | | **Brain Metastases** | Allowed if asymptomatic, or if symptomatic, must have been stable for > 4 weeks after treatment [1] [2] | | **Key Exclusions** | Myocardial infarction, severe/unstable angina, or congestive heart failure within 6 months prior to enrollment [1] [2] Uncontrolled nausea/vomiting/diarrhea (\geq Grade 1) [1] |

Recommended Dosing and Efficacy

The clinical trial established different recommended Phase 2 doses based on prior treatment history [1] [2] [3]. The efficacy outcomes also differed between these two patient groups.

Patient Population	Recommended Phase 2 Dose	Key Efficacy Outcomes (in the study) [1] [3]
ALK TKI-naïve	600 mg, once daily (QD) [1] [3]	ORR: 64.1% Median PFS: 15.9 months
Previously treated with Crizotinib	300 mg, twice daily (BID) [1] [3]	ORR: 33.3% Median PFS: 6.73 months

Safety Assessments and Management

In the trial, safety was a primary endpoint and was rigorously assessed. Here is the methodology and the observed safety profile.

- **Safety Assessment Set (SS):** Included all patients who received at least one dose of **Conteltinib** [4].
- **Assessment Tools:** Safety was evaluated based on the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 4.03, laboratory tests, vital signs, ECG, and clinical observations. Investigators judged whether adverse events (AEs) were treatment-related [4].
- **Dose-Limiting Toxicity (DLT) Definition:** AEs occurring in the first 28-day cycle that were attributed to **Conteltinib** included [4]:
 - Grade 4 neutropenia lasting ≥ 7 days or febrile neutropenia.
 - Grade 3 thrombocytopenia.
 - Grade 3 non-hematologic toxicity.
 - Grade 3 nausea, vomiting, or diarrhea for ≥ 3 days, or Grade 4 for any duration.
 - Any toxicity causing treatment delay > 2 weeks or discontinuation.
- **Observed Safety Profile:** The table below lists the most common treatment-related adverse events (TRAEs) observed in the study [1] [3].

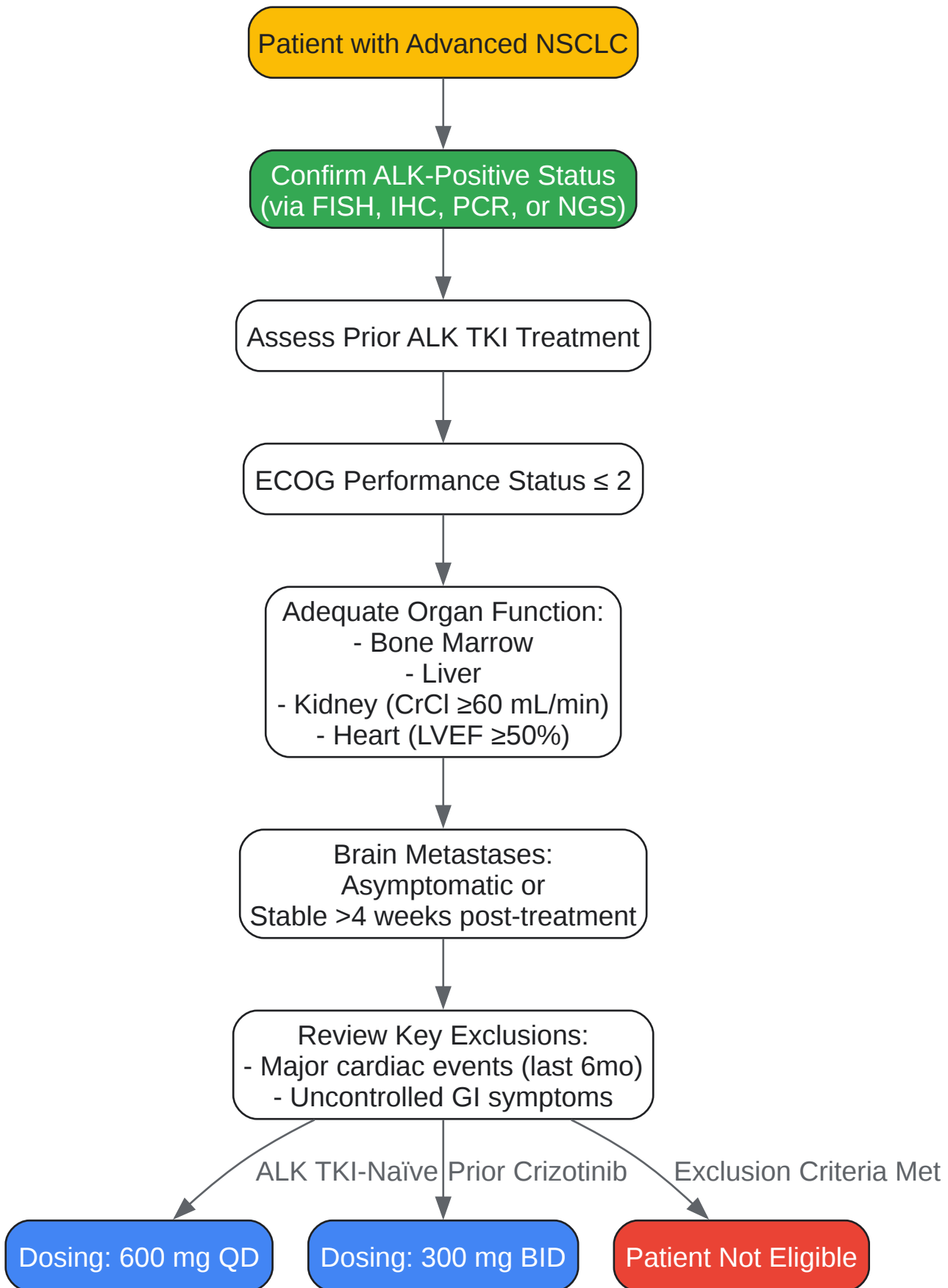
Adverse Event	Incidence (n=64 patients)
Diarrhea	71.9%

Adverse Event	Incidence (n=64 patients)
Elevated Serum Creatinine	45.3%
Elevated Aspartate Aminotransferase (AST)	39.1%
Nausea	37.5%

Most adverse events were manageable, with **14.1% of patients experiencing grade ≥ 3 TRAEs** [1] [3]. The maximum tolerated dose (MTD) was not reached in the study [1] [2].

Workflow for Patient Selection

The following diagram summarizes the logical workflow for selecting eligible patients for **Conteltinib** treatment, based on the phase 1 trial criteria.



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